Linalyl isovalerate

Catalog No.
S597724
CAS No.
1118-27-0
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalyl isovalerate

CAS Number

1118-27-0

Product Name

Linalyl isovalerate

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-7-15(6,10-8-9-12(2)3)17-14(16)11-13(4)5/h7,9,13H,1,8,10-11H2,2-6H3

InChI Key

WCDGWAIZRYMVOW-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C

solubility

insoluble in water, soluble in alcohol and oils
1 ml in 5.5 to 7 ml 80% alcohol (in ethanol)

Synonyms

3,7-dimethyl-1,6-octadien-3-yl isovalerate, linalyl isovalerate

Canonical SMILES

CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C

The exact mass of the compound Linalyl isovalerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, soluble in alcohol and oils1 ml in 5.5 to 7 ml 80% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Linalyl isovalerate is a specialized terpene ester formed from the esterification of linalool with isovaleric acid, widely utilized in the flavor, fragrance, and analytical chemistry sectors. Characterized by a complex olfactory profile featuring fruity, apple, sweet, and mild herbal sage notes, it serves as a highly stable, lipophilic alternative to more ubiquitous linalyl esters. With an estimated LogP exceeding 5.0 and a remarkably low vapor pressure, this compound is engineered for applications requiring extended substantivity and resistance to aqueous degradation. For industrial buyers and formulation scientists, linalyl isovalerate represents a critical procurement choice when baseline acetates fail to deliver the necessary longevity, phase stability, or matrix independence required for advanced cosmetics, acidic formulations, and rigorous GC-MS quality control workflows [1].

Substituting linalyl isovalerate with the industry-standard linalyl acetate fundamentally compromises formulation stability and temporal release profiles. Linalyl acetate is highly volatile and susceptible to rapid hydrolytic cleavage, particularly in acidic or enzymatically active aqueous environments, leading to premature loss of the esterified odorant and the release of acetic acid. In contrast, the bulky isovalerate moiety provides significant steric hindrance, shielding the ester bond from hydrolysis and dramatically reducing volatility. Furthermore, attempting to replicate the functional properties using aliphatic isovalerates (e.g., isoamyl isovalerate) sacrifices the essential linalool-derived floral-citrus core required for specific olfactory targets. Consequently, procurement must strictly specify linalyl isovalerate when long-term shelf stability, high lipid-phase retention, and sustained middle-note release are non-negotiable [1].

Hydrolytic Stability in Acidic Media

Linalyl isovalerate demonstrates vastly superior hydrolytic stability compared to the benchmark linalyl acetate. In highly acidic environments (e.g., simulated gastric fluids or low-pH beverage formulations), linalyl acetate undergoes rapid hydrolysis with a half-life (t1/2) of less than 5 minutes. Conversely, the steric bulk of the isovalerate group in linalyl isovalerate severely restricts nucleophilic attack at the ester carbonyl, extending its half-life significantly and preventing the rapid degradation into linalool and corresponding acids during processing and storage [1].

Evidence DimensionHydrolysis half-life (t1/2) in acidic media
Target Compound DataHighly stable (sterically hindered hydrolysis)
Comparator Or BaselineLinalyl acetate (t1/2 < 5 minutes)
Quantified DifferenceOrders of magnitude longer half-life for the isovalerate ester
ConditionsLow pH (acidic) aqueous environments

Essential for procuring stable flavorings or fragrances in acidic consumer products where acetate esters would rapidly degrade and alter the product profile.

Volatility and Substantivity (Vapor Pressure)

Vapor pressure dictates the evaporation rate and classification of a fragrance molecule (top vs. middle/base note). Linalyl isovalerate exhibits a vapor pressure of approximately 0.004 mmHg at 25 °C, making it a highly substantive compound with prolonged retention on substrates. In direct contrast, linalyl acetate has a vapor pressure of 0.116 mmHg under the same conditions. This 29-fold reduction in volatility ensures that linalyl isovalerate functions as a persistent middle-to-base note, preventing the rapid 'flash-off' associated with lighter esters [1].

Evidence DimensionVapor pressure at 25 °C
Target Compound Data~0.004 mmHg
Comparator Or BaselineLinalyl acetate (~0.116 mmHg)
Quantified Difference29-fold lower vapor pressure
ConditionsStandard ambient temperature (25 °C)

Allows formulators to procure an ingredient that maintains the linalyl olfactory character over a drastically extended timeframe in air-exposed applications.

Lipophilicity and Emulsion Partitioning (LogP)

The partitioning behavior of an ester in multiphase systems is governed by its lipophilicity. Linalyl isovalerate possesses an estimated LogP of 5.08 to 5.22, indicating extreme hydrophobicity and a strong preference for lipid or wax phases. Linalyl acetate, with a LogP of 3.93, is significantly more prone to partitioning into aqueous interfaces. This difference of over 1.1 LogP units means linalyl isovalerate is approximately 14 times more lipophilic, making it far superior for integration into high-lipid cosmetic matrices and ensuring the fragrance remains locked in the oil phase [1].

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP ~5.08 - 5.22
Comparator Or BaselineLinalyl acetate (LogP ~3.93)
Quantified Difference>1.1 LogP unit increase (~14x more lipophilic)
ConditionsStandard octanol/water partitioning models

Dictates procurement for solid cosmetics, wax bases, and transdermal patches where high oil-phase retention is critical for product stability.

Matrix Independence for GC-MS Internal Standards

In analytical chemoinformatics and quality control, internal standards must closely mimic the target analytes without overlapping with endogenous matrix components. While linalyl acetate and linalool are dominant constituents of Lavandula (lavender) essential oils (often comprising 25-50% of the matrix), linalyl isovalerate is virtually absent in standard botanical extracts. Because it shares the identical linalyl core and similar ionization behavior but elutes at a distinct retention time, linalyl isovalerate is utilized as an optimal internal standard for GC-MS quantification of lavender volatiles, providing a zero-background baseline that acetates cannot offer [1].

Evidence DimensionEndogenous matrix background in Lavandula extracts
Target Compound DataLinalyl isovalerate (Near-zero background)
Comparator Or BaselineLinalyl acetate (25-50% endogenous background)
Quantified DifferenceComplete elimination of matrix overlap
ConditionsGC-MS profiling of essential oils

Crucial for analytical laboratories procuring reliable internal standards for the batch certification and quality control of commercial essential oils.

Low-pH Beverage and Cleaner Formulation

Leveraging its steric hindrance against hydrolysis, linalyl isovalerate is the preferred procurement choice for imparting stable fruity/floral notes in acidic matrices where linalyl acetate would rapidly degrade into acetic acid and alter the product profile [1].

Sustained-Release Cosmetics and Solid Perfumes

Due to its high LogP (>5.0) and exceptionally low vapor pressure (0.004 mmHg), it is ideally suited for wax-based cosmetics, lip balms, and transdermal patches, ensuring the fragrance remains locked in the lipid phase and releases slowly over an extended timeframe [2].

GC-MS Quality Control of Essential Oils

Procured by analytical laboratories as a highly reliable internal standard for the quantification of linalool and linalyl acetate in lavender oil, exploiting its structural similarity, predictable ionization, and complete lack of endogenous matrix interference [3].

Physical Description

Liquid
colourless to pale yellow liquid with a sweet, fruity citrusy odou

XLogP3

4.6

Density

0.880-0.888

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 235 of 274 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 274 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1118-27-0

Wikipedia

Linalyl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Butanoic acid, 3-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-15-2023

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